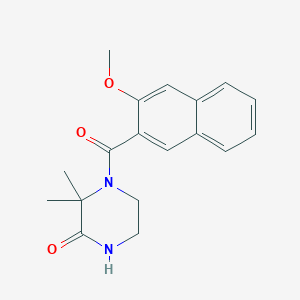

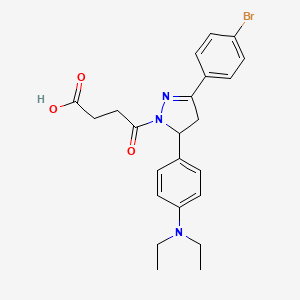

4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of molecules similar to "4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one" typically involves the reaction of naphthoic acids or their derivatives with piperazine under conditions that facilitate the formation of amide or ester linkages. For instance, the reaction of 1,4-dimethylpiperazine and 3-hydroxy-2-naphthoic acid yields a 1:1 salt, showcasing a method to introduce piperazine units into naphthoic acid derivatives (Craig et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to "4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one" is characterized by NMR and crystallographic techniques. These studies provide insights into the conformation, electronic distribution, and intermolecular interactions, such as hydrogen bonding, that influence the compound's stability and reactivity. The presence of an intramolecular O—H⋯O hydrogen bond in similar structures indicates a compact and stable molecular conformation (Craig et al., 2012).

Wissenschaftliche Forschungsanwendungen

Crystallography and Chemical Properties

1,4-Dimethylpiperazin-1-ium 3-hydroxy-2-naphthoate showcases how reaction between dimethylpiperazine and 3-hydroxy-2-naphthoic acid results in a compound that forms discrete pairs linked by hydrogen bonds in the crystal structure. This insight could be useful for the development of new materials with specific crystallographic properties (Craig et al., 2012).

Topical Drug Delivery

Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery reveal that methylpiperazinyl groups can improve topical delivery through enhanced skin permeation. This research highlights the potential of modifying chemical structures for better drug delivery mechanisms (Rautio et al., 2000).

Catalysis

Selectivity engineering of solid base catalyzed O-methylation of 2-naphthol with dimethyl carbonate to 2-methoxynaphthalene involves studying methylation as a greener alternative for chemical synthesis. This work could contribute to more sustainable chemical processes in industrial settings (Yadav & Salunke, 2013).

Antibacterial and Anti-inflammatory Applications

Microwave-assisted synthesis, computational studies and antibacterial/anti-inflammatory activities of compounds based on coumarin-pyrazole hybrid demonstrate the efficiency of combining computational and experimental approaches to identify new compounds with potential therapeutic applications. This research points to the importance of structural analysis in developing new drugs (Chavan & Hosamani, 2018).

Antitumor Agents

Synthesis and biological evaluation of novel 1,2-naphthoquinones possessing tetrazolo[1,5-a]pyrimidine scaffolds as potent antitumor agents indicate the promise of naphthoquinone derivatives in cancer therapy. Identifying compounds with significant inhibitory activity against cancer cell lines could lead to the development of new antitumor medications (Wu, 2015).

Eigenschaften

IUPAC Name |

4-(3-methoxynaphthalene-2-carbonyl)-3,3-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-18(2)17(22)19-8-9-20(18)16(21)14-10-12-6-4-5-7-13(12)11-15(14)23-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORUXYQDEFIZJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3C=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbothioyl]amino}acetate](/img/structure/B2481971.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2481974.png)

![N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2481975.png)

![6-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2481978.png)

![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile](/img/structure/B2481984.png)

![ethyl 2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2481986.png)

![Ethyl [(3-oxo-2-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2481987.png)